1H-Imidazole-5-sulfonamide (9CI), 1-methyl-4-nitro-

Catalog No.
S596825
CAS No.
6339-55-5
M.F
C4H6N4O4S
M. Wt
206.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Imidazole-5-sulfonamide (9CI), 1-methyl-4-nitro...

CAS Number

6339-55-5

Product Name

1H-Imidazole-5-sulfonamide (9CI), 1-methyl-4-nitro-

IUPAC Name

3-methyl-5-nitroimidazole-4-sulfonamide

Molecular Formula

C4H6N4O4S

Molecular Weight

206.18 g/mol

InChI

InChI=1S/C4H6N4O4S/c1-7-2-6-3(8(9)10)4(7)13(5,11)12/h2H,1H3,(H2,5,11,12)

InChI Key

MWZUIMSIQYBGBM-UHFFFAOYSA-N

SMILES

CN1C=NC(=C1S(=O)(=O)N)[N+](=O)[O-]

Synonyms

1-methyl-5-sulfonamide-4-nitroimidazole, MJL 1

Canonical SMILES

CN1C=NC(=C1S(=O)(=O)N)[N+](=O)[O-]

The exact mass of the compound 5-Imidazolesulfonamide, 1-methyl-4-nitro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38075. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Methyl-4-nitro-1H-imidazole-5-sulfonamide (CAS 6339-55-5) is a highly specialized, functionally dense heterocyclic building block characterized by a fixed 1-methyl group, a reducible 4-nitro pharmacophore, and a highly polar 5-sulfonamide moiety. In pharmaceutical procurement and chemical synthesis, it serves as a critical intermediate for developing hypoxia-selective cytotoxins, radiosensitizers, and targeted antiparasitic agents. Unlike generic nitroimidazoles, this specific compound provides a pre-installed sulfonamide group that dramatically lowers the partition coefficient (XLogP ≈ -0.7) [1], enabling the synthesis of highly water-soluble prodrugs. Its locked tautomeric state and unique electronic profile make it an indispensable precursor for advanced medicinal chemistry campaigns targeting drug-resistant pathogens and solid tumors.

Substituting 1-methyl-4-nitro-1H-imidazole-5-sulfonamide with closely related analogs, such as 5-chloro-1-methyl-4-nitroimidazole or unsubstituted 4-nitroimidazole, fundamentally alters both the synthetic pathway and the pharmacological profile of the end product. The 5-chloro analog lacks the hydrogen-bonding capacity and high polarity of the sulfonamide, leading to highly lipophilic intermediates that often suffer from poor aqueous solubility and require complex formulation [1]. Furthermore, attempting to install a sulfonamide group late in the synthesis from a 5-chloro or 5-unsubstituted precursor typically requires harsh chlorosulfonation conditions that can degrade sensitive functional groups and reduce overall yield . Procurement of the exact 5-sulfonamide building block is therefore essential to maintain regiochemical purity, bypass multi-step functional group interconversions, and ensure the precise electron-withdrawing environment required for optimal nitroreductase activation.

Aqueous Solubility and Lipophilicity Profile

The installation of the 5-sulfonamide group dramatically alters the physicochemical properties of the nitroimidazole core. 1-Methyl-4-nitro-1H-imidazole-5-sulfonamide exhibits a highly hydrophilic profile with a predicted XLogP of -0.7 [1]. In contrast, the common synthetic precursor 5-chloro-1-methyl-4-nitroimidazole is significantly more lipophilic (LogP > 1.0). This quantitative shift in polarity provides a massive advantage in drug design, allowing for the direct synthesis of water-soluble antiparasitic and antibacterial candidates without the need for extensive late-stage structural modifications to rescue solubility.

Evidence DimensionPartition Coefficient (XLogP)
Target Compound Data-0.7 (Highly hydrophilic)
Comparator Or Baseline5-chloro-1-methyl-4-nitroimidazole (LogP > 1.0)
Quantified DifferenceReduction in LogP by >1.7 units
ConditionsStandard predictive physicochemical profiling (PubChemLite)

Procuring the 5-sulfonamide derivative prevents late-stage attrition in drug development caused by poor aqueous solubility.

Regiochemical Purity and Tautomeric Stability

Unsubstituted 4-nitroimidazoles exist as an equilibrating mixture of 4-nitro and 5-nitro tautomers, which severely complicates downstream functionalization and leads to complex product mixtures requiring extensive chromatographic purification . 1-Methyl-4-nitro-1H-imidazole-5-sulfonamide features N-methylation at the 1-position, completely locking the tautomeric state. This structural rigidity ensures 100% regioselectivity during subsequent reactions at the sulfonamide nitrogen or the nitro group, directly translating to higher isolated yields and simplified purification protocols compared to tautomerically active baselines.

Evidence DimensionRegiochemical Product Yield
Target Compound DataSingle fixed tautomer (100% regiocontrol)
Comparator Or BaselineUnsubstituted 4-nitroimidazole (Tautomeric mixture)
Quantified DifferenceElimination of 4/5-nitro tautomeric mixtures
ConditionsStandard electrophilic or nucleophilic downstream functionalization

Eliminates the need for costly and time-consuming chromatographic separation of regioisomers during industrial scale-up.

Synthetic Efficiency for Thiadiazole-Imidazole Hybrids

In the synthesis of advanced antibacterial molecular hybrids, such as 2-(1-methyl-4-nitro-1H-imidazol-5-ylsulfonyl)-1,3,4-thiadiazoles, starting with the pre-functionalized 5-sulfonamide or its direct sulfonyl derivatives significantly streamlines the synthetic route [1]. Utilizing 1-methyl-4-nitro-1H-imidazole-5-sulfonamide avoids the multi-step conversion of 5-chloro-1-methyl-4-nitroimidazole via thiol intermediates and subsequent aggressive oxidation. This direct approach reduces the synthetic sequence by at least two steps, minimizing solvent waste and improving the overall atom economy of the campaign.

Evidence DimensionSynthetic Steps to Sulfonyl Hybrids
Target Compound DataDirect coupling/derivatization (1-2 steps)
Comparator Or Baseline5-chloro-1-methyl-4-nitroimidazole (3-4 steps)
Quantified DifferenceReduction of synthetic route by 2 steps
ConditionsSynthesis of imidazole-thiadiazole antibacterial hybrids

Reduces raw material costs and shortens lead times for medicinal chemistry libraries.

Nitroreductase Activation Potential

The biological activity of nitroimidazoles as radiosensitizers and antiparasitics relies on the single-electron reduction of the nitro group. The presence of the strongly electron-withdrawing 5-sulfonamide group adjacent to the 4-nitro moiety significantly lowers the reduction potential compared to 5-alkyl or 5-unsubstituted analogs [1]. This electronic tuning makes the 4-nitro group more susceptible to reduction by specific parasitic reductases (e.g., in T. cruzi or E. histolytica) and within the hypoxic microenvironments of solid tumors, enhancing the targeted cytotoxicity of the resulting derivatives.

Evidence DimensionElectronic Activation (Reduction Potential)
Target Compound DataEnhanced reduction via strongly electron-withdrawing 5-sulfonamide
Comparator Or Baseline5-methyl-4-nitroimidazole (Electron-donating group)
Quantified DifferenceAnodic shift in one-electron reduction potential
ConditionsEnzymatic or electrochemical reduction assays

Provides a finely tuned pharmacophore for developing highly selective, hypoxia-activated prodrugs.

Synthesis of Hypoxia-Activated Prodrugs

The compound is the ideal starting material for developing targeted cancer therapies and radiosensitizers, where the 5-sulfonamide group electronically tunes the 4-nitro group for selective reduction in the hypoxic microenvironment of solid tumors [1].

Development of Novel Antiparasitic Agents

Used as a core building block for synthesizing bioisosteres of benznidazole and metronidazole, specifically targeting drug-resistant strains of T. cruzi, G. intestinalis, and E. histolytica by leveraging its favorable aqueous solubility and reduction profile [2].

Library Generation of Antibacterial Hybrids

Highly suited for the rapid, step-efficient synthesis of imidazole-thiadiazole and imidazole-benzimidazole sulfonamide hybrids targeting resistant Gram-positive and Gram-negative bacteria [3].

Design of Carbonic Anhydrase Inhibitors

The primary sulfonamide moiety (-SO2NH2) serves as a classic zinc-binding pharmacophore, making this compound a valuable precursor for designing novel, dual-action inhibitors that combine carbonic anhydrase inhibition with nitro-mediated cytotoxicity .

XLogP3

-0.7

LogP

-0.74 (LogP)

Other CAS

6339-55-5

Wikipedia

1-Methyl-5-sulfonamide-4-nitroimidazole

Dates

Last modified: 08-15-2023

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